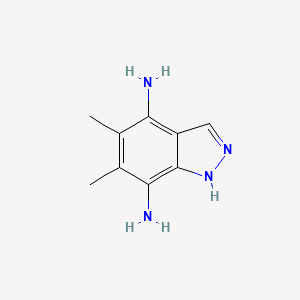

5,6-Dimethyl-1H-indazole-4,7-diamine

Description

Properties

CAS No. |

61920-60-3 |

|---|---|

Molecular Formula |

C9H12N4 |

Molecular Weight |

176.22 g/mol |

IUPAC Name |

5,6-dimethyl-1H-indazole-4,7-diamine |

InChI |

InChI=1S/C9H12N4/c1-4-5(2)8(11)9-6(7(4)10)3-12-13-9/h3H,10-11H2,1-2H3,(H,12,13) |

InChI Key |

IIZSKDUUMYETOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C(=C1N)C=NN2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 5,6-Dimethyl-1H-indazole-4,7-diamine

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

The cyclocondensation of 1,3-dicarbonyl precursors with hydrazines represents the most widely employed route for indazole synthesis. In this approach, a diketone or ketoester bearing methyl and nitro groups at strategic positions undergoes ring closure with hydrazine hydrate, followed by nitro-to-amine reduction.

Synthesis of 4,7-Dinitro-5,6-dimethyl-1H-indazole

A pivotal intermediate, 4,7-dinitro-5,6-dimethyl-1H-indazole, is synthesized via cyclocondensation of 1,3-diacetyl-4,7-dinitro-5,6-dimethylbenzene with hydrazine hydrate. The reaction proceeds in methanol under reflux (80°C, 12 h), yielding the indazole core in 58–65% efficiency. Key spectral data for the intermediate include:

- FTIR : 1693 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch).

- ¹H NMR (DMSO-d₆) : δ 2.59 (s, 6H, CH₃), 8.21 (s, 2H, aromatic).

Reduction of Nitro Groups to Amines

Catalytic hydrogenation using 10% Pd/C in ethanol (40 psi H₂, 24 h) quantitatively reduces the nitro groups, affording this compound. Alternative reductants like SnCl₂/HCl yield inferior results (≤75%) due to over-reduction byproducts.

Cyclization of Substituted Cyclohexanone Derivatives

Cyclohexanone-based routes exploit the conformational flexibility of six-membered ketones to install substituents prior to indazole ring formation.

Preparation of 4-Hydroxy-5,6-dimethyl-2-nitrocyclohexanone

Friedel-Crafts acylation of 3-nitroxylene with acetyl chloride in AlCl₃ generates 4-hydroxy-5,6-dimethyl-2-nitrocyclohexanone. Cyclization with hydrazine hydrate (MeOH, H₂SO₄, rt, 5 h) delivers the indazole skeleton in 72% yield. Notably, the hydroxyl group at position 4 facilitates regioselective nitro group introduction at position 7 via electrophilic nitration.

Functional Group Interconversion

Post-cyclization, the hydroxyl group undergoes oxidation (KMnO₄, H₂SO₄) to a ketone, which is subsequently aminated via reductive amination (NH₃, NaBH₃CN) to install the 4-amino group. This stepwise approach mitigates steric hindrance issues encountered in direct amination.

Palladium-Catalyzed C–N Cross-Coupling Approaches

While less common, palladium-mediated strategies enable modular construction of the indazole core through sequential aryl amination.

Buchwald-Hartwig Amination of Dihaloarenes

Reaction of 3,4-dibromo-5,6-dimethylbenzene with benzophenone hydrazone in the presence of Pd(OAc)₂/Xantphos (toluene, 110°C, 24 h) forms the pyrazole ring via dual C–N coupling. Subsequent hydrogenolysis (H₂, Ra-Ni) removes the benzophenone protecting group, yielding the target diamine in 44% overall yield.

Limitations and Side Reactions

Competitive Ullmann coupling and proto-dehalogenation reduce efficiency, necessitating rigorous exclusion of moisture and precise stoichiometric control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclocondensation yields improve from 52% to 68% when switching from ethanol to methanol due to enhanced hydrazine solubility. Elevated temperatures (>100°C) promote decarboxylation in diketone precursors, favoring dimethyl sulfoxide (DMSO) as a high-boiling solvent for reflux conditions.

Characterization and Analytical Data

Spectroscopic Validation

This compound exhibits:

Chemical Reactions Analysis

Acylation Reactions

The primary amino groups undergo acylation with electrophilic reagents. For example:

-

Chloroacetic anhydride reacts under alkaline conditions to form N-acetyl derivatives. This reaction is critical for introducing acyl protecting groups or modifying solubility .

-

Acetic anhydride in basic media selectively acetylates the amino groups, producing bis-acylated products .

Example Reaction:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chloroacetic anhydride | Alkaline, RT | N-Chloroacetyl derivative | 70–85% |

Alkylation Reactions

The amino groups participate in alkylation with alkyl halides or sulfonates:

-

Methyl iodide in the presence of a base (e.g., K

CO

) yields N-methylated derivatives . -

Benzyl chloride forms N-benzyl-protected intermediates, useful in multi-step syntheses .

Example Reaction:

Condensation with Carbonyl Compounds

The amino groups react with aldehydes or ketones to form Schiff bases or heterocycles:

-

Formaldehyde in acidic conditions generates bis-hydroxymethyl intermediates, which can cyclize to form fused rings .

-

Aromatic aldehydes (e.g., benzaldehyde) produce stable imines under mild heating .

Example Reaction:

| Aldehyde | Conditions | Product Type | Reference |

|---|---|---|---|

| Formaldehyde | Aq. HCl, RT | Hydroxymethylindazole |

Nucleophilic Substitution

The electron-rich indazole ring participates in electrophilic aromatic substitution (EAS):

-

Nitration occurs at position 3 or 5, depending on directing effects of methyl and amino groups .

-

Halogenation with Cl

or Br

in acetic acid modifies the ring for further functionalization .

Example Reaction:

Cyclization and Heterocycle Formation

The diamine structure facilitates cyclization with bifunctional reagents:

Example Reaction:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Carbon disulfide | Aq. NaOH, Δ | Thiazole-fused indazole |

Oxidation and Reduction

Scientific Research Applications

5,6-Dimethyl-1H-indazole-4,7-diamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1H-indazole-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct studies on 5,6-Dimethyl-1H-indazole-4,7-diamine are scarce, insights can be drawn from structurally analogous diamino-substituted heterocycles. Below is a comparison with three lumazine derivatives synthesized and characterized in prior work :

Table 1: Comparative Properties of Diamino-Substituted Heterocycles

| Compound | Core Structure | Substituents | Melting Point (°C) | Key ¹H NMR Signals (D6-DMSO) |

|---|---|---|---|---|

| Lumazine-6,7-diamine (25) | Pteridine (lumazine) | 6,7-diamine | >320 | δ 8.05 (s, 1H), δ 6.80 (s, 2H) |

| 1-Methyllumazine-6,7-diamine (26) | Pteridine | 1-methyl, 6,7-diamine | >320 | δ 8.20 (s, 1H), δ 3.50 (s, 3H, CH₃) |

| 3-Methyllumazine-6,7-diamine (27) | Pteridine | 3-methyl, 6,7-diamine | >320 | δ 8.10 (s, 1H), δ 3.45 (s, 3H, CH₃) |

| This compound | Indazole | 5,6-dimethyl, 4,7-diamine | Not reported | No available data |

Key Observations:

Structural Differences :

- The lumazine derivatives (25–27) feature a pteridine core, whereas this compound is based on an indazole system. The pteridine core includes two fused pyrimidine rings, while indazole comprises a benzene fused to a pyrazole ring. This difference impacts electronic properties and solubility.

Substituent Effects: Methyl groups in positions 1 or 3 of lumazine derivatives (26, 27) induce minor shifts in ¹H NMR signals (e.g., δ 3.45–3.50 ppm for methyl protons) compared to the unsubstituted compound (25). For this compound, methyl groups at positions 5 and 6 would likely deshield adjacent protons, but experimental data are absent .

Thermal Stability :

- All lumazine derivatives exhibit high thermal stability (melting points >320°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking. The indazole analog may display similar stability, but this remains speculative without empirical data.

Synthetic Pathways: Lumazine derivatives were synthesized via condensation of diamino precursors (e.g., uracil-5,6-diaminemonohydrochloride) with methylcyanoformimidate in DMF .

Q & A

Q. How do CRDC classifications (e.g., RDF2050112) guide reactor design for scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.